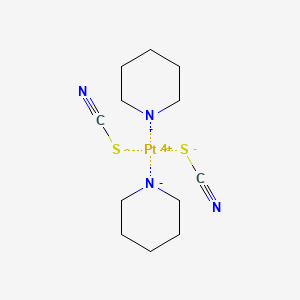
cis-Bis(piperidine)bis(thiocyanato)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bis(piperidine)bis(thiocyanato)platinum: is a coordination compound featuring platinum as the central metal atom, coordinated with two piperidine ligands and two thiocyanate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(piperidine)bis(thiocyanato)platinum typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with piperidine and thiocyanate ions under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-Bis(piperidine)bis(thiocyanato)platinum can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, KBr) or phosphine ligands (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction Reactions: Redox reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include new platinum complexes with different ligands, such as cis-Bis(piperidine)bis(chlorido)platinum.
Oxidation and Reduction Reactions: Products depend on the specific redox conditions and may include platinum complexes with altered oxidation states.
Scientific Research Applications
cis-Bis(piperidine)bis(thiocyanato)platinum has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Platinum complexes are known for their catalytic activity in various chemical reactions, and this compound may serve as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of cis-Bis(piperidine)bis(thiocyanato)platinum, particularly in medicinal applications, involves its interaction with cellular components. The platinum center can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death through apoptosis . The compound may also interact with proteins and other biomolecules, contributing to its overall biological activity.
Comparison with Similar Compounds
cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks, leading to cell death.
carboplatin: A platinum complex with a similar mechanism of action but reduced side effects compared to cisplatin.
oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness: cis-Bis(piperidine)bis(thiocyanato)platinum is unique due to its specific ligand environment, which may confer distinct chemical and biological properties. The presence of piperidine and thiocyanate ligands can influence the compound’s reactivity, stability, and interaction with biological targets, potentially offering advantages over other platinum-based compounds in certain applications .
Properties
Molecular Formula |
C12H20N4PtS2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
piperidin-1-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C5H10N.2CHNS.Pt/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H2;2*3H;/q2*-1;;;+4/p-2 |
InChI Key |
XJUGTPUXKPKMLT-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.C(#N)[S-].C(#N)[S-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















